N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Description
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-(pyrrolidin-1-ylsulfonyl)benzamide” is a chemical compound with the molecular formula C18H26N2O5S2 and a molecular weight of 414.54 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H26N2O5S2 . This indicates that it contains 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, 5 oxygen atoms, and 2 sulfur atoms .Mechanism of Action
While the exact mechanism of action for this compound isn’t specified, similar compounds are known to inhibit certain proteins. For example, N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a potent and selective inhibitor of the Bruton’s tyrosine kinase (BTK) protein.
Safety and Hazards
The compound is labeled with a warning signal word, indicating that it may pose certain hazards. Precautionary statements include P501 (dispose of contents/container to an approved waste disposal plant), P270 (do not eat, drink or smoke when using this product), P264 (wash thoroughly after handling), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), P332+P313 (If skin irritation occurs: Get medical advice/attention), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth) .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5S2/c1-15(2)13-21(17-9-12-27(23,24)14-17)19(22)16-5-7-18(8-6-16)28(25,26)20-10-3-4-11-20/h5-8,15,17H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKZLZZDXBAEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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